N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
N-[(6-Cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (CAS: 2194847-92-0) is a heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 6 and a methyl-linked pyrazole-carboxamide moiety at position 4. The pyrazole ring is further substituted with a methyl group at position 1 and a thiophen-2-yl group at position 5. Its molecular formula is C₁₇H₁₇N₅OS, with a molecular weight of 339.4 g/mol . The Smiles string (Cn1nc(-c2cccs2)cc1C(=O)NCc1cc(C2CC2)ncn1) highlights the connectivity of its functional groups. While physical properties like melting point and solubility are unspecified in available data, its structural features suggest moderate lipophilicity due to the cyclopropyl and thiophenyl substituents.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-22-15(8-14(21-22)16-3-2-6-24-16)17(23)18-9-12-7-13(11-4-5-11)20-10-19-12/h2-3,6-8,10-11H,4-5,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPAPNKXHSIQSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC3=CC(=NC=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves multiple steps, including the formation of the pyrimidine, pyrazole, and thiophene rings. The synthetic route typically starts with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The pyrazole ring is then synthesized and attached to the pyrimidine ring. Finally, the thiophene ring is introduced, and the carboxamide group is added to complete the synthesis.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. Common reaction conditions include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound, leading to the formation of various derivatives.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Pyrimidine-Based Carboxamide Derivatives
Compounds with pyrimidine cores and carboxamide linkers are prevalent in medicinal chemistry. Key examples include:
Key Observations :
- Substituent Effects : The main compound’s cyclopropyl group on pyrimidine offers metabolic stability compared to halogenated aryl groups (e.g., dichlorophenyl in ), which may improve toxicity profiles .
- Thiophene Position : The thiophen-2-yl group in the main compound vs. thiophen-3-yl in analogs (e.g., compound 2 in ) may alter π-π stacking interactions in target binding .
- Hybrid Cores : Unlike pyrimidine-pyridine hybrids (e.g., compound 2 in ), the pyrimidine-pyrazole hybrid in the main compound balances rigidity and flexibility for target engagement.
Pyrazole and Thiazole-Based Carboxamides
Pyrazole and thiazole rings are common bioisosteres. Notable analogs include:
Key Observations :
- Core Heterocycles : The main compound’s pyrazole ring provides a balance of hydrogen-bonding capacity and lipophilicity, whereas thiazole () or isoxazole () cores may alter electronic properties and bioavailability .
- Molecular Weight : The main compound (339.4 g/mol) is lighter than the thiazole analog (381.5 g/mol), suggesting better membrane permeability .
Pharmacological Implications
- Phosphodiesterase (PDE) Inhibition: Analogs like 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide () and sildenafil derivatives () imply PDE targeting, where pyrimidine-pyrazole hybrids may modulate cyclic nucleotide signaling .
- Kinase Inhibition : Thiophene and pyrimidine motifs are common in kinase inhibitors (e.g., EGFR, VEGFR). The cyclopropyl group may enhance selectivity by reducing off-target interactions .
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole core, a cyclopropyl-pyrimidine moiety, and a thiophene ring. Its molecular formula is C15H16N4O, and it exhibits various pharmacological properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit notable anti-inflammatory effects. For instance, studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving carrageenan-induced paw edema in rats, compounds similar to the target demonstrated significant reductions in inflammation (up to 85% inhibition) compared to standard treatments like dexamethasone .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| Dexamethasone | 76 | 86 |
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. A series of studies have evaluated the activity of pyrazole derivatives against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring significantly enhances antimicrobial efficacy. For example, a derivative with a similar structure was found to exhibit potent activity against multiple pathogens .
3. Anticancer Potential
Pyrazole compounds have been investigated for their anticancer properties. Some studies suggest that they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins . The specific mechanism for this compound remains to be fully elucidated.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Cytokine Modulation : The compound may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation.
- Antimicrobial Action : The structural components facilitate interaction with bacterial cell membranes or enzymes essential for bacterial survival.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in treating inflammatory conditions and infections:
- Carrageenan-Induced Edema Model : In vivo studies demonstrated that specific pyrazole derivatives significantly reduced paw swelling compared to control groups.
- Bacterial Inhibition Assays : Compounds were tested against clinical isolates of pathogens, showing varying degrees of inhibition based on structural modifications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential coupling of pyrazole and pyrimidine intermediates. For example, pyrazole-5-carboxylic acid derivatives can be prepared via nucleophilic substitution using K₂CO₃ in DMF, followed by amide bond formation with a cyclopropylpyrimidine-methylamine intermediate under coupling agents like EDC/HOBt . Solvent choice (e.g., DMF or acetonitrile) and temperature control (room temperature vs. reflux) significantly impact yield. Purification via column chromatography or recrystallization ensures >95% purity, as validated by HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., thiophen-2-yl protons at δ 7.2–7.5 ppm) and confirms cyclopropane geometry .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/n space group with β = 96.4°, confirming pyrimidine-pyrazole dihedral angles) .
- IR spectroscopy : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Start with in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) due to structural similarity to known pyrazole-based kinase inhibitors . Use fluorescence polarization for binding affinity measurements. Cytotoxicity can be screened via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations normalized to controls .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in structure-activity relationship (SAR) data across related compounds?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes to targets like kinases. For example, cyclopropyl groups may enhance hydrophobic interactions in ATP-binding pockets, while thiophen-2-yl improves π-π stacking. Conflicting IC₅₀ values in assays can be reconciled by comparing computed binding energies (ΔG) with experimental data .
Q. What strategies mitigate batch-to-batch variability in synthesis, particularly in scaling from milligram to gram quantities?
- Methodological Answer :
- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR to track carboxamide formation .
- Design of Experiments (DoE) : Optimize parameters (e.g., equivalents of K₂CO₃, reaction time) via response surface methodology .
- Crystallization control : Use anti-solvent addition (e.g., water in DMF) to ensure consistent particle size distribution .
Q. How do crystal polymorphism and solvate formation impact bioavailability, and how can these be characterized?
- Methodological Answer : Polymorphs are identified via DSC (melting point variations) and PXRD (distinct diffraction patterns). For example, a monoclinic polymorph may exhibit higher solubility than triclinic forms. Solvate formation (e.g., hydrate vs. ethanolate) is studied using TGA-MS to assess stability under physiological conditions .
Q. What orthogonal assays validate target engagement in complex biological systems?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts in lysates .
- SPR biosensing : Quantify binding kinetics (ka/kd) to recombinant kinases .
- RNAi knockdown : Correlate reduced target protein expression with diminished compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
